3,4-Dicyanophenol
Overview
Description
Scientific Research Applications
Polymer Solar Cells
3,4-Dicyanophenol derivatives have been utilized in the synthesis of fused-ring electron acceptors for polymer solar cells. These acceptors exhibit broad and strong absorption, high extinction coefficients, and enhanced electron mobility due to fluorine substitution. The polymer solar cells based on these fluorinated electron acceptors have shown power conversion efficiencies significantly higher than their nonfluorinated counterparts. This indicates the potential of 3,4-Dicyanophenol derivatives in improving the efficiency of solar energy conversion devices (Dai et al., 2017).
Novel Electron Acceptors
Research has also explored novel heteroquinonoid compounds, including 3,4-Dicyanophenol derivatives, as potential electron acceptors. These compounds exhibit high electrical conductivities and can form molecular complexes with various electron donors, demonstrating their potential in conductive materials. The unique intermolecular interactions facilitated by these compounds could be pivotal in developing advanced electronic materials (Yui et al., 1989).
Photocatalysis
3,4-Dicyanophenol derivatives have been used in the synthesis of poly(aryl ether ketone) copolymers with metallophthalocyanine pendants. These copolymers exhibit strong optical absorption in the visible region and strong photoluminescence, indicating their potential applications in photocatalytic processes and the development of photoluminescent materials for various technological applications (Zhang et al., 2006).
Organic Synthesis and Photochemistry
In organic synthesis, 3,4-Dicyanophenol derivatives have been explored for their photochemical properties. For instance, the synthesis and characterization of novel peripherally and non-peripherally tetra-substituted zinc(II) and magnesium(II) phthalocyanines containing 3,4-Dicyanophenol units have been studied. These compounds have shown good solubility in various organic solvents and interesting photochemical properties in dimethylsulfoxide (DMSO) solutions, suggesting their use in photochemical applications (Yalazan et al., 2019).
Environmental Applications
Phosphorous-doped g-C3N4 modified with 3,4-Dicyanophenol derivatives has been investigated for enhanced photocatalytic activity in the degradation of pollutants such as phenol. These materials demonstrate advanced photocatalytic efficacy, attributed to the appropriate band alignment and the formation of a Z-scheme electron-hole pair generation mechanism. This suggests the potential of 3,4-Dicyanophenol derivatives in environmental remediation and the treatment of water pollutants (Raizada et al., 2019).
Future Directions
properties
IUPAC Name |
4-hydroxybenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOPKROFUTOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397689 | |
Record name | 3,4-Dicyanophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dicyanophenol | |
CAS RN |
30757-50-7 | |
Record name | 3,4-Dicyanophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxybenzene-1,2-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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